2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione is a chemical compound with the molecular formula and a molecular weight of approximately 279 Da. It is categorized as a diketone due to the presence of two carbonyl groups in its structure. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis.
This compound can be sourced from several chemical suppliers, including Chemspace and Biosynth, where it is available in various purities and quantities for research purposes . The compound falls under the classification of organic compounds, specifically diketones, which are characterized by having two carbonyl (C=O) functional groups.
The synthesis of 2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione typically involves multi-step organic reactions. While specific detailed synthetic pathways are not provided in the search results, diketones like this one are often synthesized through condensation reactions involving appropriate starting materials such as phenylacetones or similar derivatives.
The molecular structure of 2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione can be represented using various chemical notation systems:
CC1(C(=O)CC(C(=O)C2=CC=C(C=C2)Cl)C1)C
InChI=1S/C15H15ClO3/c1-9(2)12(17)10(16)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
The compound contains:
The compound can participate in various chemical reactions typical for diketones:
These reactions often require specific catalysts or conditions (e.g., temperature control, pH adjustments) to drive the reaction towards desired products while minimizing side reactions.
The mechanism of action for compounds like 2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione typically involves:
This mechanism is crucial for understanding how such compounds might interact at a molecular level with biological systems, potentially influencing enzyme activity or cellular processes.
Relevant data regarding these properties can be obtained from experimental studies or supplier specifications .
The compound has potential applications in:
Research into this compound could lead to advancements in drug development and synthetic methodologies within organic chemistry contexts .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: